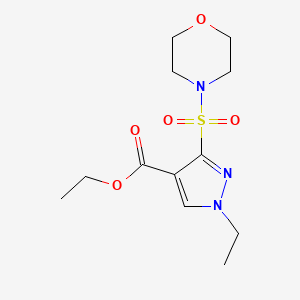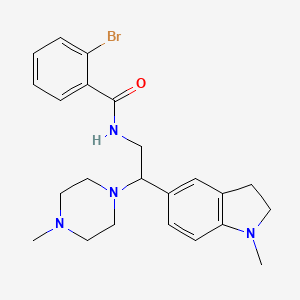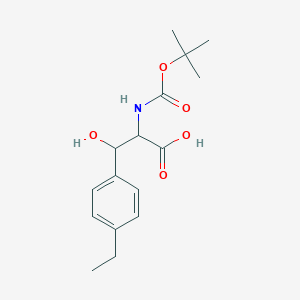![molecular formula C14H16ClN3O3 B2692735 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide CAS No. 1311962-73-8](/img/structure/B2692735.png)
4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various applications.
作用机制
The mechanism of action of 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the induction of apoptosis in cancer cells. Additionally, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce the production of reactive oxygen species (ROS). It has also been reported to have neuroprotective effects in the study of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. Additionally, its ability to inhibit the production of inflammatory mediators makes it a potential candidate for the treatment of inflammatory and autoimmune diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide. One of the potential directions is the study of its efficacy in combination with other chemotherapeutic agents for cancer treatment. Additionally, the study of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases is another potential direction. Finally, the study of its potential as an anti-inflammatory agent in the treatment of inflammatory and autoimmune diseases is another potential direction.
Conclusion:
In conclusion, 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide is a chemical compound that has various scientific research applications. Its ability to induce apoptosis in cancer cells and inhibit the production of inflammatory mediators makes it a potential candidate for cancer treatment and the treatment of inflammatory and autoimmune diseases. However, its low solubility in water is a limitation that needs to be addressed. There are several future directions for the study of this compound, including its efficacy in combination with other chemotherapeutic agents, its potential as a neuroprotective agent, and its potential as an anti-inflammatory agent.
合成方法
The synthesis of 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide involves the reaction of 4-chloro-2-hydroxybenzoic acid with isobutyl chloroformate, followed by the reaction with methyl isocyanate and finally, the reaction with 1-cyano-1-methylethylamine. This synthesis method has been reported in several scientific journals and has been optimized for better yields.
科学研究应用
4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide has been used in various scientific research applications. One of the most common applications is in the field of cancer research. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been used in the study of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Additionally, it has been used in the study of inflammation and autoimmune diseases.
属性
IUPAC Name |
4-chloro-2-[2-[2-cyanopropan-2-yl(methyl)amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-14(2,8-16)18(3)12(19)7-21-11-6-9(15)4-5-10(11)13(17)20/h4-6H,7H2,1-3H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZUKMKTBDSTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)COC1=C(C=CC(=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)
![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)
![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)
![N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2692672.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2692673.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2692675.png)